4-Chloro-2,7-dimethylquinazoline
Description
4-Chloro-2,7-dimethylquinazoline (C${10}$H${9}$ClN$_{2}$) is a quinazoline derivative characterized by a chlorine atom at position 4 and methyl groups at positions 2 and 7. Quinazolines are nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and antimicrobial compounds . The structural features of this compound—specifically the electron-withdrawing chlorine and electron-donating methyl substituents—influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-chloro-2,7-dimethylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)12-7(2)13-10(8)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGABTIUAGDZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,7-dimethylquinazoline typically involves the cyclization of appropriate precursors. One common method is the Pd(II)-catalyzed [4 + 1 + 1] cycloaddition of o-aminobenzoic acids, carbon monoxide, and amines. This reaction proceeds under mild conditions, typically at 60°C and 1 atm pressure, to yield quinazoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,7-dimethylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the quinazoline ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
Medicinal Chemistry and Antitumor Activity
4-Chloro-2,7-dimethylquinazoline has been identified as a key building block for various quinazoline derivatives, which exhibit promising antitumor properties. Quinazolines are known to act as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in several cancers such as breast, ovarian, colon, and prostate cancer . The ability of quinazoline derivatives to inhibit these receptors makes them valuable in cancer therapy.
Case Study: Anticancer Activity Evaluation
A study evaluated several quinazoline derivatives for their in vitro antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Compounds derived from this compound showed IC50 values ranging from 10.58 to 31.85 µM/L against these cell lines, indicating significant anticancer potential compared to standard drugs like doxorubicin .
Synthesis of Bioactive Molecules
The compound serves as a versatile reagent in the synthesis of various biologically active molecules. It is often utilized in the preparation of:
- Antitumor agents : Quinazoline-containing piperazinylpyrimidine derivatives have shown notable antitumor activity .
- Antibacterial compounds : The synthesis of quinazolines with antibacterial properties has been reported, emphasizing their role in combating bacterial infections .
- Aurora kinase inhibitors : Compounds derived from this compound have been studied for their inhibitory effects on Aurora kinases, which are critical in cell division and are implicated in cancer progression .
Synthetic Methodologies
The synthesis of this compound involves various chemical reactions that improve yield and reduce environmental impact. Recent advancements include:
- Cleaner production methods : New synthetic pathways utilize lower-cost starting materials and fewer reaction steps, leading to higher yields and reduced waste .
- Nitration and cyclization processes : These methods have been optimized to produce the compound efficiently while minimizing toxic byproducts .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2,7-dimethylquinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also bind to DNA, interfering with replication and transcription processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-2,7-dimethylquinazoline with structurally related quinazoline derivatives, emphasizing substituent positions, molecular properties, and biological relevance:
Key Structural and Functional Insights
Substituent Position Effects: Chlorine at position 4 (as in this compound) is common in kinase-targeting compounds due to its ability to modulate electron density . Comparatively, chlorine at position 7 (e.g., 7-Chloro-3-hydroxyquinazoline-2,4-dione) is associated with antimicrobial activity .
Functional Group Contributions: Trifluoromethyl (CF$_3$): Compounds like 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline exhibit increased metabolic stability and bioavailability compared to methyl-substituted analogs . Amino and Hydroxy Groups: 2-Chloro-4-amino-6,7-dimethoxyquinazoline demonstrates how amino groups at position 4 facilitate hydrogen bonding with biological targets, enhancing antitumor activity .
Crystallographic and Synthetic Data: Single-crystal X-ray analyses (e.g., for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline) reveal monoclinic systems with distinct dihedral angles between aromatic rings, influencing molecular packing and solubility . Synthetic routes for chloro-substituted quinazolines often involve condensation reactions with aldehydes or nitration/reduction steps, as seen in 7-Chloro-3-hydroxyquinazoline-2,4-dione derivatives .
Biological Activity
4-Chloro-2,7-dimethylquinazoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties and other therapeutic potentials, along with relevant data and findings from various studies.
Chemical Structure and Properties
This compound is a substituted quinazoline derivative. The chemical structure can be represented as follows:
- Molecular Formula : C10H8ClN
- Molecular Weight : 191.63 g/mol
The presence of the chlorine atom and methyl groups on the quinazoline ring significantly influences its biological activity.
In Vitro Studies
A notable study evaluated the anticancer activity of this compound using the National Cancer Institute's (NCI) 60 cell line screening protocol. The compound was tested at a concentration of 10 µM against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Results Summary :
| Cell Line | Growth Inhibition (%) | Remarks |
|---|---|---|
| RPMI-8226 (Leukemia) | 92.48 | Low inhibition |
| CCRF-CEM (Leukemia) | 92.77 | Low inhibition |
| K-562 (Leukemia) | 92.90 | Low inhibition |
| SF-539 (CNS) | 92.74 | Low inhibition |
| Average Growth | 104.68 | Weak overall anticancer activity |
The results indicated that this compound exhibited weak anticancer activity across the tested cell lines, with an average growth percentage indicating minimal inhibitory effects on tumor proliferation .
Antileishmanial Activity
In addition to its anticancer properties, quinazoline derivatives have shown promise in treating leishmaniasis. A study focused on N2,N4-disubstituted quinazoline-2,4-diamines demonstrated significant antileishmanial activity against Leishmania donovani and L. amazonensis. Although specific data for this compound was not provided in this context, the structural similarities suggest potential efficacy in this area .
The mechanism by which quinazolines exert their biological effects often involves the inhibition of critical cellular pathways. For example:
- Microtubule Destabilization : Some quinazolines are known to disrupt microtubule dynamics in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Compounds like MPC-6827 have been shown to block cell cycle progression in various cancer types .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antileishmanial Efficacy :
Q & A
Basic Research Questions
1.1. What are the established synthetic routes for 4-Chloro-2,7-dimethylquinazoline, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves cyclocondensation reactions using substituted precursors. For example, nicotinoyl chloride hydrochloride can react with 2-aminobenzonitrile in sulfolane at 100°C, followed by PCl₅ addition to introduce the chlorine moiety. Optimal yields (~46%) are achieved under inert atmospheres with prolonged heating (16–24 hr). Post-reaction quenching with ice-cold sodium bicarbonate and purification via flash chromatography are critical to isolate the product .
Key Parameters:
| Reaction Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | Sulfolane, 100°C, 16 hr | 46% |
| Chlorination | PCl₅, 100°C, 10 hr | - |
| Purification | Flash chromatography | 46% |
1.2. How is this compound characterized structurally?
Methodological Answer:
Structural elucidation employs NMR , FT-IR , and mass spectrometry . For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is used to resolve dihedral angles between aromatic rings (e.g., 84.97° between phenyl and quinazoline groups) and hydrogen-bonding networks, which stabilize the crystal lattice. SCXRD also identifies weak interactions like C–H⋯π bonds, critical for understanding molecular packing .
Example Data from Crystallography (SCXRD):
| Parameter | Value |
|---|---|
| Dihedral angle (quinazoline vs. phenyl) | 84.97° |
| Dihedral angle (quinazoline vs. chloro-substituted benzene) | 80.23° |
| Hydrogen bonds (N–H⋯N) | 2.12 Å |
Advanced Research Questions
2.1. How can crystallographic data resolve contradictions in molecular conformation predictions?
Methodological Answer:
Computational models (e.g., DFT) may predict planar conformations, but SCXRD reveals non-planar geometries due to steric hindrance from substituents. For instance, the chloro and methyl groups in this compound create torsional angles >80°, deviating from idealized planar structures. Cross-validation via SCXRD and computational docking clarifies discrepancies in ligand-receptor binding hypotheses .
2.2. What strategies optimize HPLC-UV analysis for trace quantification of this compound derivatives?
Methodological Answer:
Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile:water, 70:30) at 1.0 mL/min flow rate. Detection at 254 nm ensures sensitivity for chlorinated aromatics. Ascorbic acid quenching is recommended to neutralize residual oxidizing agents (e.g., ClO₂), which may degrade derivatives like 4-Chloro-2,6-DMP during sample preparation .
Optimized HPLC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
2.3. How do structural modifications of this compound impact pharmacological activity?
Methodological Answer:
SAR studies reveal that the chloro group at position 4 enhances electrophilicity, facilitating covalent binding to kinase domains. Adding pyridyl or phenyl groups at position 2 improves solubility and bioavailability. For example, 4-Chloro-2-(pyridin-3-yl)quinazoline derivatives show anti-inflammatory activity (IC₅₀ = 1.2 µM against COX-2) due to π-π stacking with catalytic residues .
Activity Comparison:
| Derivative | Target | IC₅₀ |
|---|---|---|
| 4-Chloro-2-phenylquinazoline | EGFR | 0.8 µM |
| 4-Chloro-2-(pyridin-3-yl)quinazoline | COX-2 | 1.2 µM |
2.4. How should researchers address conflicting data in reaction mechanisms or bioactivity assays?
Methodological Answer:
Contradictions often arise from impurities or unoptimized quenching steps. For example, residual ClO₂ in reaction mixtures may chlorinate intermediates unpredictably. Mitigation strategies include:
Cross-validation : Use LC-MS alongside HPLC-UV to confirm derivative stability.
Controlled quenching : Add ascorbic acid to neutralize oxidizing agents before analysis .
Replicate experiments : Ensure statistical significance (n ≥ 3) in bioactivity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
